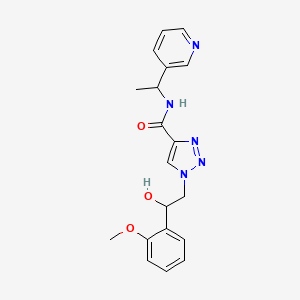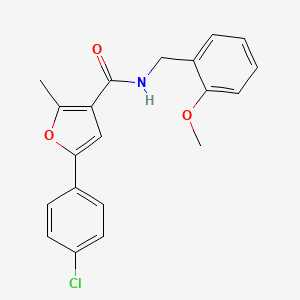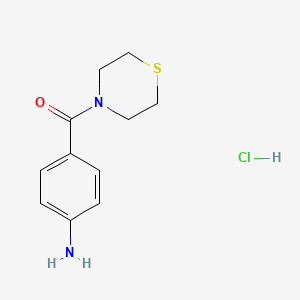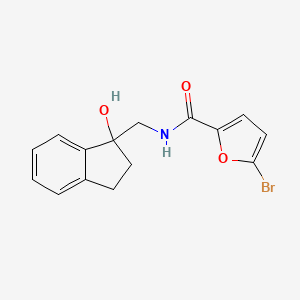
3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate, also known as CCPC, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a urea derivative that has shown promising results in the fields of cancer research, drug design, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on derivatives of cyclohexanecarboxamide, such as the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, highlights the interest in developing compounds with specific structural features for potential use in various applications. The crystal structure analysis of these compounds provides foundational knowledge for understanding their chemical behavior and potential reactivity (Özer et al., 2009).
Chemical and Biological Stability
The study of cyclohexylcarbamic acid aryl esters, which are a class of fatty acid amide hydrolase (FAAH) inhibitors, including their chemical and biological stability, offers insights into the design of stable and effective therapeutic agents. The investigation into the structure-stability relationships of these compounds can inform the development of similar molecules with improved pharmacokinetic and toxicological profiles (Vacondio et al., 2009).
Chiral Stationary Phases
Cyclohexylcarbamates of cellulose and amylose have been evaluated as chiral stationary phases (CSPs) for high-performance liquid chromatography, showcasing the utility of cyclohexylcarbamate derivatives in analytical chemistry for enantiomer resolution. This application is crucial for the pharmaceutical industry, where the chirality of drugs can significantly affect their safety and efficacy (Kubota et al., 2000).
Electro-Fenton Degradation
The electro-Fenton degradation of antimicrobials using cyclohexylcarbamate derivatives demonstrates their potential application in environmental chemistry for the treatment of water contaminated with persistent organic pollutants. This research suggests the utility of these compounds in catalyzing the degradation of hazardous substances, contributing to environmental protection and sustainability (Sirés et al., 2007).
Nonlinear Optical Materials
The study of bis-chalcone derivatives, including their nonlinear optical properties, indicates the potential of cyclohexylcarbamate derivatives in the development of new materials for optical applications. These materials can be used in photonics and optoelectronics, areas that are crucial for the advancement of communication technologies and information processing (Shettigar et al., 2006).
Propiedades
IUPAC Name |
[3-[(5-chloro-2-methoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-19-11-10-14(22)12-18(19)25-20(26)23-16-8-5-9-17(13-16)29-21(27)24-15-6-3-2-4-7-15/h2-4,6-7,10-12,16-17H,5,8-9,13H2,1H3,(H,24,27)(H2,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPUZWIWJWVPIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)

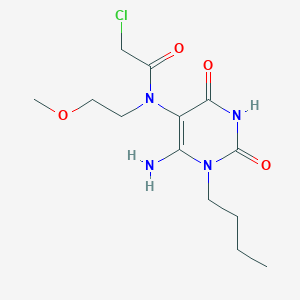
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)
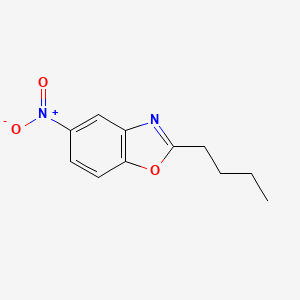

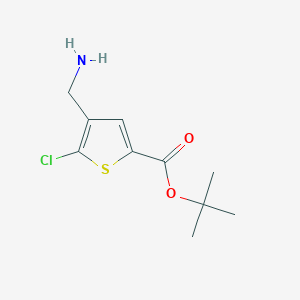

![N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2400090.png)
